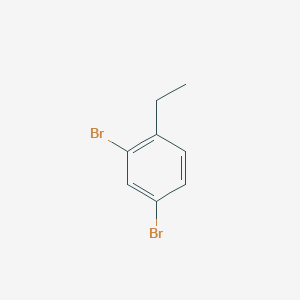
2,4-Dibromo-1-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-ethyl-benzene is an organic compound belonging to the class of brominated aromatic hydrocarbons It consists of a benzene ring substituted with two bromine atoms at the 2nd and 4th positions and an ethyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-1-ethyl-benzene can be synthesized through several methods. One common approach involves the bromination of 1-ethyl-benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2,4-dibromo-1-ethyl-benzene may involve a multi-step process. This could include the initial synthesis of 1-ethyl-benzene followed by bromination using bromine or other brominating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-ethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding ethyl-benzene derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include ethyl-benzene or partially reduced intermediates.
Scientific Research Applications
2,4-Dibromo-1-ethyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving brominated compounds and their biological effects.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromo-1-ethyl-benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl group can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-ethyl-benzene: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluoro-1-ethyl-benzene: Contains fluorine atoms instead of bromine.
2,4-Diiodo-1-ethyl-benzene: Contains iodine atoms instead of bromine.
Uniqueness
2,4-Dibromo-1-ethyl-benzene is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are more reactive than chlorine but less reactive than iodine, making this compound suitable for specific chemical transformations.
Properties
Molecular Formula |
C8H8Br2 |
|---|---|
Molecular Weight |
263.96 g/mol |
IUPAC Name |
2,4-dibromo-1-ethylbenzene |
InChI |
InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
KSHOAMYVHOIVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


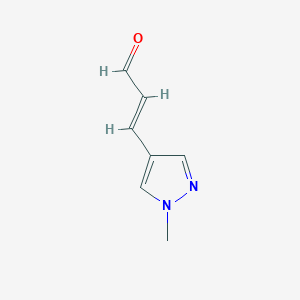
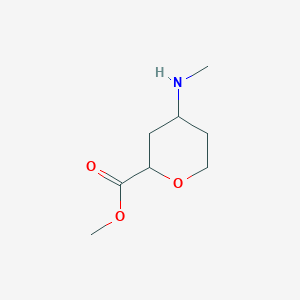
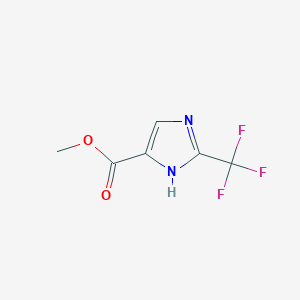
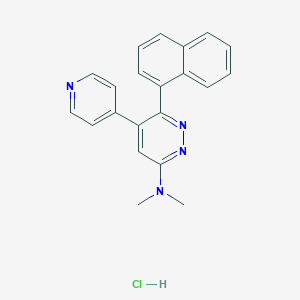
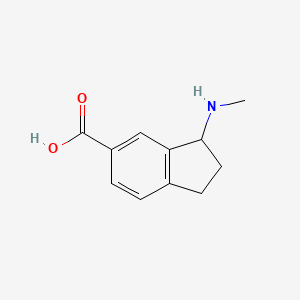
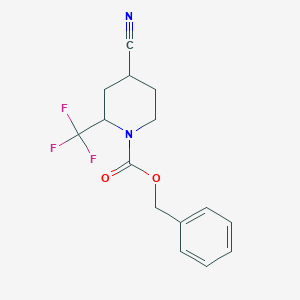
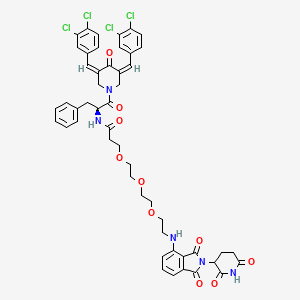
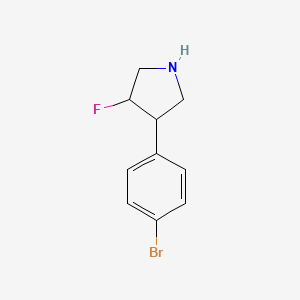
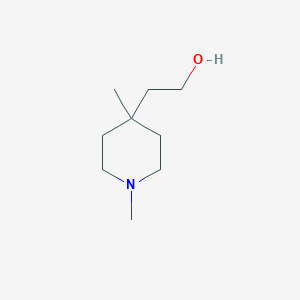
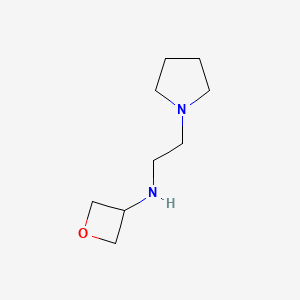
![8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol](/img/structure/B12982613.png)
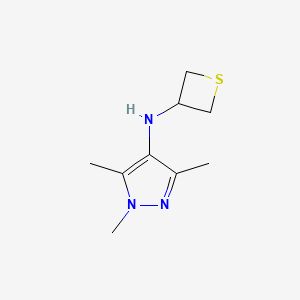

![Benzyl 3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B12982636.png)
